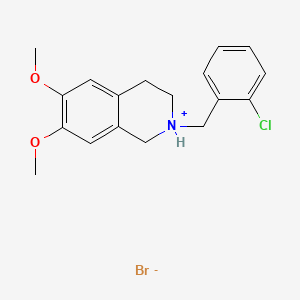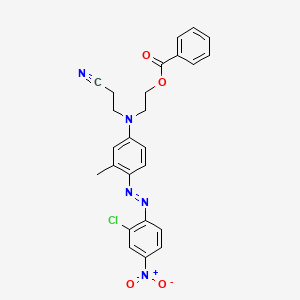
2-(4-((2-Chloro-4-nitrophenyl)azo)-N-(2-cyanoethyl)-3-methylanilino)ethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Chloro-4-Nitrophenyl)diazenyl-n-(2-cyanoethyl)-3-methylanilino]ethyl benzoate is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chloro-4-Nitrophenyl)diazenyl-n-(2-cyanoethyl)-3-methylanilino]ethyl benzoate typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(2-cyanoethyl)-3-methylaniline under controlled conditions to form the azo compound.
Esterification: The final step involves the esterification of the azo compound with benzoic acid or its derivatives in the presence of a suitable catalyst, such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Chloro-4-Nitrophenyl)diazenyl-n-(2-cyanoethyl)-3-methylanilino]ethyl benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The azo group can be reduced to the corresponding amine using reducing agents such as sodium dithionite.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium dithionite, hydrogen gas.
Substitution: Amines, thiols, appropriate solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[4-(2-Chloro-4-Nitrophenyl)diazenyl-n-(2-cyanoethyl)-3-methylanilino]ethyl benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2-Chloro-4-Nitrophenyl)diazenyl-n-(2-cyanoethyl)-3-methylanilino]ethyl benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may affect signaling pathways, metabolic pathways, or other cellular processes, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(2-Chloro-4-Nitrophenyl)diazenyl-n-(2-cyanoethyl)-3-methylanilino]ethyl acetate
- **2-[4-(2-Chloro-4-Nitrophenyl)diazenyl-n-(2-cyanoethyl)-3-methylanilino]ethyl propionate
Properties
CAS No. |
20339-55-3 |
|---|---|
Molecular Formula |
C25H22ClN5O4 |
Molecular Weight |
491.9 g/mol |
IUPAC Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)-3-methylanilino]ethyl benzoate |
InChI |
InChI=1S/C25H22ClN5O4/c1-18-16-20(8-10-23(18)28-29-24-11-9-21(31(33)34)17-22(24)26)30(13-5-12-27)14-15-35-25(32)19-6-3-2-4-7-19/h2-4,6-11,16-17H,5,13-15H2,1H3 |
InChI Key |
WHPIKYRFNMHMKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCC#N)CCOC(=O)C2=CC=CC=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


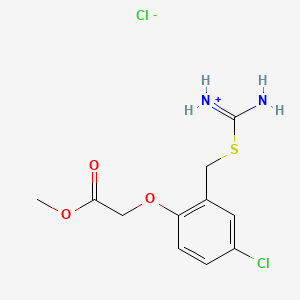
![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione](/img/structure/B15342535.png)
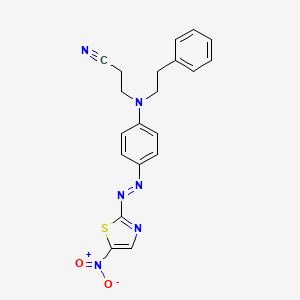


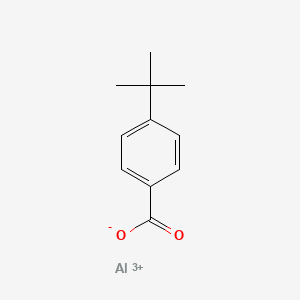
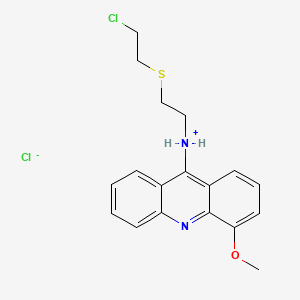
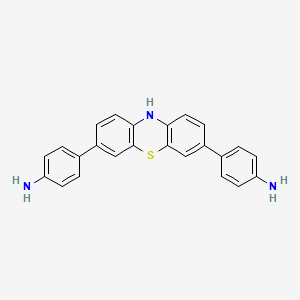
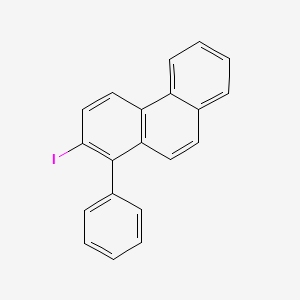
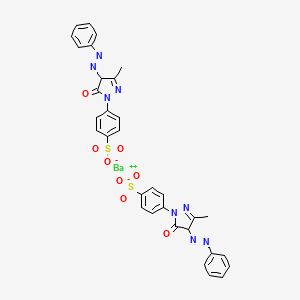
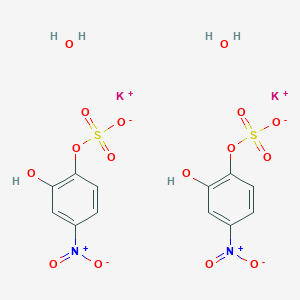
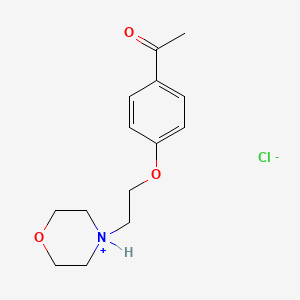
![4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline](/img/structure/B15342595.png)
